2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide
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Overview
Description
2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a methoxyethyl group, and a piperidinyl acetamide moiety
Preparation Methods
The synthesis of 2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with 1-(2-methoxyethyl)piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to acylation with acetic anhydride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxyphenyl group, leading to the formation of various substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has been investigated for its potential biological activities, including its interaction with specific enzymes or receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an analgesic.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.
2-(4-Ethoxyphenyl)-N-[1-(2-ethoxyethyl)piperidin-4-YL]acetamide: The presence of an ethoxy group in the side chain can influence the compound’s solubility and reactivity.
2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]propionamide: The propionamide derivative may have different pharmacokinetic properties compared to the acetamide compound.
Biological Activity
The compound 2-(4-Ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is a synthetic organic molecule with potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H31N3O3
- Molecular Weight : 397.51 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The compound features an acetamide functional group, a piperidine ring, and an ethoxy-substituted phenyl moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often exhibit activity through several mechanisms:
- Antagonism of Neurotransmitter Receptors : Compounds with piperidine structures are known to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
Anticancer Activity
A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : Compounds showed IC50 values indicating effective inhibition of cell proliferation.
- HCT116 (colon cancer) : Some derivatives exhibited potent anticancer activity with relative potency surpassing standard chemotherapeutics like doxorubicin .
Anticonvulsant Properties
Compounds structurally related to this compound have been evaluated for anticonvulsant activity. The mechanism often involves modulation of voltage-gated sodium channels, contributing to their potential as therapeutic agents for epilepsy .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, similar molecules typically exhibit:
- Absorption : Oral bioavailability may be influenced by lipophilicity due to the ethoxy group.
- Metabolism : Likely undergoes hepatic metabolism, with potential pathways including N-dealkylation and hydroxylation.
- Excretion : Predominantly renal excretion of metabolites.
Case Study 1: Evaluation of Anticancer Activity
In a comparative study, derivatives of this compound were assessed for their effectiveness against MCF-7 cells. The study found that certain modifications to the piperidine ring enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents .
Case Study 2: Anticonvulsant Screening
Another investigation focused on the anticonvulsant properties of related compounds. The results indicated that specific derivatives exhibited significant protective effects in animal models of epilepsy, thereby supporting further development for clinical applications .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-3-23-17-6-4-15(5-7-17)14-18(21)19-16-8-10-20(11-9-16)12-13-22-2/h4-7,16H,3,8-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSRAOBLSEMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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